4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzamide

Catalog No.
S4240391
CAS No.
M.F
C13H9N5O4
M. Wt
299.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzami...

Product Name

4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzamide

IUPAC Name

4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzamide

Molecular Formula

C13H9N5O4

Molecular Weight

299.24 g/mol

InChI

InChI=1S/C13H9N5O4/c14-13(19)7-1-3-8(4-2-7)15-10-6-5-9-11(17-22-16-9)12(10)18(20)21/h1-6,15H,(H2,14,19)

InChI Key

OKNORMALFRSNRP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)N)NC2=C(C3=NON=C3C=C2)[N+](=O)[O-]

solubility

17.9 [ug/mL]

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC2=C(C3=NON=C3C=C2)[N+](=O)[O-]

The exact mass of the compound 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzamide is 299.06545379 g/mol and the complexity rating of the compound is 435. The solubility of this chemical has been described as 17.9 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzamide is a chemical compound characterized by its unique structure, which includes a benzamide moiety linked to a 4-nitro-2,1,3-benzoxadiazol-5-yl group. This compound features a nitro group (-NO2) that enhances its properties for various applications, particularly in biological and chemical research. Its molecular formula is C13H10N4O3, and it has a molecular weight of approximately 270.25 g/mol.

The presence of the benzoxadiazole ring contributes to its photophysical properties, making it useful in fluorescence applications. The compound is typically synthesized in laboratories for research purposes and has garnered attention due to its potential biological activities.

Typical of compounds containing amine and nitro groups. Notable reactions include:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
  • Reduction Reactions: The nitro group can be reduced to an amine under certain conditions, which alters the compound's reactivity and biological activity.
  • Coupling Reactions: The compound can undergo coupling reactions with various electrophiles to form more complex structures.

These reactions are essential for modifying the compound for specific applications in drug development and material science.

Research indicates that 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzamide exhibits notable biological activities. It has been studied for its potential as:

  • Fluorescent Probe: Due to its unique photophysical properties, it is used as a fluorescent probe in biochemical assays.
  • Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the field of medicinal chemistry.

Biological assays have demonstrated its effectiveness against various microbial strains, although detailed mechanisms of action remain to be fully elucidated.

The synthesis of 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzamide typically involves the following steps:

  • Formation of Benzoxadiazole: The starting material is usually a suitable precursor that can be converted into the benzoxadiazole structure through cyclization reactions.
  • Nitration: The introduction of the nitro group is achieved through nitration reactions using reagents like nitric acid and sulfuric acid.
  • Amidation: Finally, the benzamide linkage is formed by reacting the resulting benzoxadiazole with an appropriate amine under acidic or basic conditions.

These steps can vary based on specific laboratory protocols and desired yields.

The applications of 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzamide are diverse:

  • Fluorescent Labeling: It is widely used in biological imaging due to its fluorescence properties.
  • Chemical Sensors: The compound can act as a sensor for detecting metal ions or other analytes in environmental samples.
  • Drug Development: Its biological activity opens avenues for developing new antimicrobial agents or other therapeutic compounds.

Interaction studies involving 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzamide focus on its binding affinities with various targets:

  • Protein Binding: Studies have shown that this compound can bind to specific proteins, influencing their activity and stability.
  • Metal Ion Interaction: Research indicates that it may interact with metal ions such as zinc or copper, which could be relevant in biochemical pathways.

Understanding these interactions is crucial for elucidating its mechanisms of action in biological systems.

Several compounds share structural similarities with 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzamide. Here are some notable examples:

Compound NameStructureUnique Features
4-NitrobenzenamineC6H6N2O2Simpler structure; no benzoxadiazole ring
7-NitrobenzofurazanC7H4N2O3High sensitivity for zinc ions; different fluorescence properties
2-Aminoethyl propanoateC8H10N2O3Contains an aminoethyl group; different reactivity

Uniqueness

The uniqueness of 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzamide lies in its combination of the benzoxadiazole moiety with an amide function. This dual functionality enhances its potential as both a fluorescent probe and a biologically active agent compared to simpler compounds that lack these features.

XLogP3

2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

299.06545379 g/mol

Monoisotopic Mass

299.06545379 g/mol

Heavy Atom Count

22

Dates

Last modified: 04-15-2024

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